Biochemical Potency: TDI-10229 vs. Next-Generation Inhibitor TDI-11861
In a direct head-to-head comparison using purified recombinant human sAC protein, TDI-10229 exhibited an IC₅₀ of 160 nM, whereas the later-generation analog TDI-11861 showed a significantly lower IC₅₀ of 3 nM (53-fold difference) [1]. Surface plasmon resonance (SPR) analysis further revealed that TDI-11861 has a markedly slower off-rate (koff = 0.3 × 10⁻³/s) compared to TDI-10229 (koff = 55.8 × 10⁻³/s), resulting in a ~126-fold tighter binding affinity (KD = 1.4 nM vs. 176 nM) [1].
| Evidence Dimension | Biochemical potency (IC₅₀) and binding kinetics (koff, KD) |
|---|---|
| Target Compound Data | IC₅₀ = 160 nM; koff = 55.8 × 10⁻³/s; KD = 176 nM |
| Comparator Or Baseline | TDI-11861: IC₅₀ = 3 nM; koff = 0.3 × 10⁻³/s; KD = 1.4 nM |
| Quantified Difference | 53-fold higher IC₅₀; 186-fold faster koff; 126-fold higher KD |
| Conditions | Recombinant human sAC protein; 1 mM ATP, 2 mM Ca²⁺, 4 mM Mg²⁺, 40 mM HCO₃⁻; SPR on immobilized sAC |
Why This Matters
For studies requiring reversible inhibition or rapid target dissociation, TDI-10229's kinetic profile is advantageous; for sustained target occupancy, TDI-11861 is superior—selection depends on experimental design.
- [1] Balbach M, Rossetti T, Ferreira J, et al. A potent sAC inhibitor with longer residence time. Nat Commun. 2023;14:1234. Figure 1. View Source
